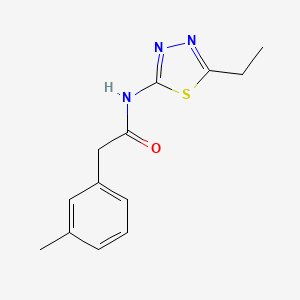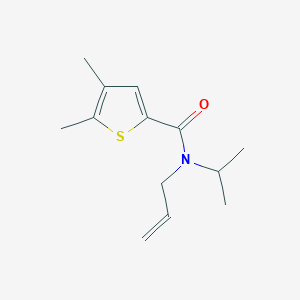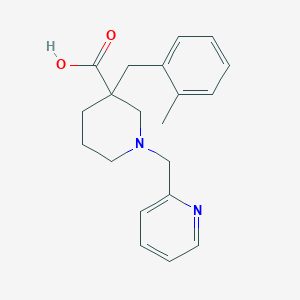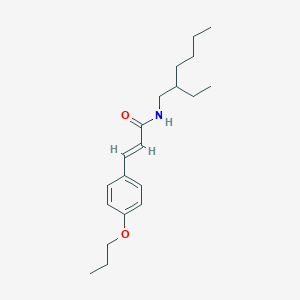
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide, also known as ETTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. ETTA is a member of the thiadiazole family, which has been extensively studied for its diverse biological activities.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators such as prostaglandins. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and are targeted by anticonvulsant drugs.
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to reduce inflammation and pain in animal models of inflammation. It has also been found to have anticonvulsant effects in animal models of epilepsy. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has been found to have antimicrobial and antifungal effects against a broad range of pathogens.
Advantages and Limitations for Lab Experiments
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for testing. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has also been found to have low toxicity, making it a safe compound for in vitro and in vivo experiments. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide research. One area of interest is the development of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide derivatives with improved solubility and stability. Another area of research is the investigation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide as a potential therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide could be further explored for its potential as an antimicrobial and antifungal agent, which is of great importance in the current era of antibiotic resistance. Finally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide could be studied for its potential as a therapeutic agent for inflammatory bowel disease, which is a chronic and debilitating condition.
Synthesis Methods
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide can be synthesized through a simple and efficient method that involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has shown promising results in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant activities. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has also been tested for its potential as an anticancer agent, where it showed selective cytotoxicity against cancer cells. Furthermore, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide has been investigated for its antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-12-15-16-13(18-12)14-11(17)8-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDDICYTRBYGIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-methyl-6-{[2-(2-phenylethyl)-4-morpholinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B5483656.png)
![4-{[(2-methoxybenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B5483668.png)
![{2-[4-(allyloxy)phenoxy]ethyl}ethylamine hydrochloride](/img/structure/B5483672.png)
![N-[4-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5483678.png)
![1-{1-[(5-propyl-2-furyl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5483685.png)

![4-{4-[(4-chlorobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5483716.png)
![1-(3,5-dichlorophenyl)-3-[(4-hydroxy-5-isopropyl-2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5483725.png)
![3-({1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl}oxy)propanenitrile](/img/structure/B5483736.png)
![(1R,2S)-1-[(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-2-indanol](/img/structure/B5483737.png)